Acetylenedicarboxamide, hemihydrate
Overview
Description
Acetylenedicarboxamide, hemihydrate is a chemical compound with the molecular formula C4H4N2O2·05H2O It is a derivative of acetylenedicarboxylic acid and is known for its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylenedicarboxamide can be synthesized through the reaction of acetylenedicarboxylic acid with ammonia. The reaction typically involves the esterification of acetylenedicarboxylic acid followed by the addition of ammonia to form the amide. The hemihydrate form is obtained by crystallization from a mixture of methanol and water .
Industrial Production Methods: Industrial production of acetylenedicarboxamide, hemihydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetylenedicarboxamide, hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of acetylenedicarboxamide, such as carboxylic acids, amines, and substituted amides.
Scientific Research Applications
Acetylenedicarboxamide, hemihydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which acetylenedicarboxamide, hemihydrate exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. Its ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Acetylenedicarboxylic acid: A precursor to acetylenedicarboxamide, known for its use in organic synthesis.
Dimethyl acetylenedicarboxylate: Another derivative used in Diels-Alder reactions and other organic transformations.
Uniqueness: Acetylenedicarboxamide, hemihydrate is unique due to its crystalline hemihydrate form, which imparts specific physical and chemical properties. Its ability to form stable hydrogen bonds and coordinate with metal ions makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
but-2-ynediamide;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4N2O2.H2O/c2*5-3(7)1-2-4(6)8;/h2*(H2,5,7)(H2,6,8);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPDIHAQQLZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)N)C(=O)N.C(#CC(=O)N)C(=O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
543-21-5 (Parent) | |
Record name | Acetylenedicarboxamide, hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00223878 | |
Record name | Acetylenedicarboxamide, hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73663-83-9 | |
Record name | Acetylenedicarboxamide, hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylenedicarboxamide, hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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